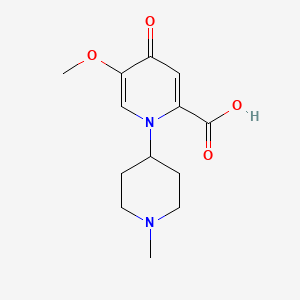

5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-1-(1-methylpiperidin-4-yl)-4-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-14-5-3-9(4-6-14)15-8-12(19-2)11(16)7-10(15)13(17)18/h7-9H,3-6H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTGTNAQQJCZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C=C(C(=O)C=C2C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of nicotinohydrazide with 5-methoxy-1H-indole-3-carbaldehyde in an ethanol solution . This reaction is carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure safety, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains. For example:

- Staphylococcus aureus and Escherichia coli : The compound exhibited effective inhibition, with Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial properties. In vitro assays demonstrated that at specific concentrations, the compound could reduce bacterial growth significantly.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

This antimicrobial activity suggests potential therapeutic applications in treating bacterial infections.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to pathogenicity in bacteria. For instance:

- Type III Secretion System (T3SS) : This system is crucial for the virulence of many Gram-negative bacteria. Studies indicate that 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid can inhibit T3SS activity at concentrations around 50 µM, which may lead to reduced pathogenicity in bacterial infections.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved administering varying concentrations to cultures of Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response where higher concentrations led to a more significant reduction in bacterial viability.

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity against mammalian cell lines using MTT assays, the compound demonstrated low cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development as a potential pharmaceutical agent.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Key Observations :

- Methoxy vs. Benzyloxy: The methoxy group (target compound) is smaller and less lipophilic than benzyloxy (), which may reduce off-target interactions but also decrease membrane permeability . Carboxylic Acid vs. Amide: Carboxylic acid derivatives (target compound, ) are more acidic than amide-containing analogs (), affecting solubility and protein binding .

Biological Activity

5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is . Its structure includes a dihydropyridine ring, which is significant in various biological activities.

Research indicates that compounds in the dihydropyridine class often interact with calcium channels and may exhibit effects on neurotransmitter systems. The specific mechanisms for 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid are still under investigation, but studies suggest it may influence:

- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure.

- Neurotransmitter Release : Potential effects on neurotransmitter pathways may contribute to cognitive enhancement or neuroprotective effects.

Antioxidant Activity

Several studies have reported that derivatives of dihydropyridine compounds exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have shown that some dihydropyridine derivatives possess antimicrobial properties. The specific activity of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid against various bacterial strains is yet to be fully characterized.

Anti-inflammatory Effects

Research has indicated that compounds similar to 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine can reduce inflammation in cellular models. This effect could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

Q & A

Basic: What are the common synthetic routes for 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors such as β-keto esters with amines or ammonium acetate under acidic or microwave-assisted conditions. For example, analogous dihydropyridine derivatives are synthesized via Hantzsch-type reactions, where substituent positioning (e.g., methoxy groups) requires careful temperature control (80–120°C) to avoid decarboxylation . Solvent choice (e.g., ethanol, acetonitrile) and catalyst (e.g., p-TsOH) significantly impact regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, with yields ranging 40–65% depending on steric hindrance from the 1-methylpiperidinyl group .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC (C18 column, methanol/water + 0.1% TFA mobile phase) with UV detection at 254 nm. Structural confirmation relies on - and -NMR to verify the dihydropyridine ring’s 1,4-dihydro tautomer and substituent positions (e.g., methoxy at C5, methylpiperidinyl at N1). Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]) at m/z 321.3. Discrepancies in elemental analysis (>0.3% deviation) may indicate hydrate formation or residual solvents, necessitating Karl Fischer titration or TGA .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for its tautomeric stability?

The 1,4-dihydropyridine ring exhibits tautomerism between 1,4-dihydro and 4-oxo forms. DFT calculations (B3LYP/6-311+G**) often predict the 4-oxo tautomer as more stable, but experimental -NMR (DMSO-d6) may show dominance of the 1,4-dihydro form due to solvent polarity. To reconcile this, variable-temperature NMR (25–80°C) and X-ray crystallography are employed. For example, crystal packing effects in analogous compounds stabilize the 1,4-dihydro form despite computational predictions .

Advanced: How can synthetic protocols be optimized to enhance enantiomeric purity for chiral derivatives?

Chiral resolution of the 1-methylpiperidinyl group requires asymmetric catalysis. For instance, using (R)-BINAP-Pd complexes in Suzuki-Miyaura couplings or chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation improves enantiomeric excess (ee >90%). Dynamic kinetic resolution (DKR) under basic conditions (DBU, THF) can also invert undesired enantiomers. Analytical methods like chiral HPLC (Chiralpak IA column) validate ee, while NOESY correlations confirm stereochemistry .

Advanced: What methodologies address discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

Contradictions often arise from poor bioavailability due to the carboxylic acid group’s ionization at physiological pH. Strategies include:

- Prodrug synthesis : Esterification (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Caco-2 cell assays : Measure apparent permeability (P) to predict intestinal absorption.

- Metabolic stability tests : Liver microsome assays (human/rat) identify oxidative vulnerabilities (e.g., piperidinyl N-demethylation) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm).

- Spill management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: How does the methylpiperidinyl substituent influence binding affinity in target protein interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the 1-methylpiperidinyl group enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). Free energy perturbation (FEP) calculations show that N-methylation reduces desolvation penalties compared to unsubstituted piperidine. Experimental SPR assays (KD values) correlate with computational ΔG predictions when steric clashes (e.g., with Tyr90 in PKA) are minimized via substituent conformational analysis .

Basic: What spectroscopic techniques are critical for distinguishing this compound from its regioisomers?

- IR spectroscopy : Carboxylic acid C=O stretch at 1700–1720 cm vs. ester C=O at 1735–1750 cm.

- -NMR : Methoxy singlet (~δ 3.8 ppm) and dihydropyridine H4 proton (δ 5.2–5.5 ppm, doublet).

- HSQC : Correlates H4 with C4 (δ 100–110 ppm) to confirm 1,4-dihydro structure .

Advanced: How can researchers mitigate batch-to-batch variability in biological assays caused by trace impurities?

- HPLC-MS : Identify impurities (e.g., des-methylpiperidinyl byproduct, m/z 278.2).

- Recrystallization : Use acetone/water (9:1) to remove polar impurities.

- QC thresholds : Set acceptance criteria for purity (>98% by HPLC) and residual solvents (<500 ppm via GC-MS) .

Advanced: What computational tools predict the compound’s metabolic pathways and potential toxicity?

- CYP450 metabolism : Use StarDrop’s WhichP450 module to identify oxidation sites (e.g., piperidinyl N-methyl).

- AMES test predictions : ADMET Predictor assesses mutagenicity risk from nitroso intermediates.

- DEREK Nexus : Flags structural alerts (e.g., α,β-unsaturated ketone in dihydropyridine) for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.